molecular formula C12H16O2 B12954177 2-Isopropyl-4-methylphenyl acetate

2-Isopropyl-4-methylphenyl acetate

Cat. No.: B12954177
M. Wt: 192.25 g/mol
InChI Key: SGGJWAKENPJRCK-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methylphenyl acetate (IUPAC name: acetyloxy-2-isopropyl-4-methylbenzene) is an aromatic ester characterized by a phenyl ring substituted with an isopropyl group at the 2-position, a methyl group at the 4-position, and an acetyloxy (-OAc) functional group. Its molecular formula is C₁₂H₁₆O₂, and its crystalline structure has been resolved via single-crystal X-ray diffraction, confirming the spatial arrangement of substituents .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(4-methyl-2-propan-2-ylphenyl) acetate

InChI

InChI=1S/C12H16O2/c1-8(2)11-7-9(3)5-6-12(11)14-10(4)13/h5-8H,1-4H3

InChI Key

SGGJWAKENPJRCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C)C(C)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of 2-isopropyl-4-methylphenyl acetate can be achieved through esterification reactions.

    Reaction Conditions: Typically, acetic acid reacts with 2-isopropyl-4-methylphenol (also known as p-cymene) in the presence of a strong acid catalyst (such as sulfuric acid). The reaction occurs under reflux conditions.

    Industrial Production: While specific industrial methods are not widely documented, laboratory-scale synthesis provides a basis for larger-scale production.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various chemical transformations, including

      Common Reagents and Conditions: These reactions involve standard reagents such as acids, bases, and oxidizing/reducing agents.

      Major Products: The primary products depend on the specific reaction. For example, ester hydrolysis yields the alcohol and acetic acid.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and applications in organic synthesis.

      Biology: Its odor profile may be relevant in studies related to olfaction and sensory perception.

      Medicine: While not a direct therapeutic agent, understanding its properties contributes to broader chemical knowledge.

      Industry: Perfumery, flavoring, and fragrance industries utilize it as a component in formulations.

  • Mechanism of Action

    • The compound’s mechanism of action is not well-documented, but its pleasant odor likely involves interactions with olfactory receptors.
    • Molecular targets and pathways remain an area for further investigation.
  • Comparison with Similar Compounds

    Aromatic vs. Aliphatic Esters

    • 2-Isopropyl-4-methylphenyl acetate features a bulky aromatic backbone, which enhances steric hindrance and lipophilicity compared to aliphatic esters like vinyl acetate (C₄H₆O₂). The latter’s linear structure and vinyl group enable radical polymerization, forming polyvinyl acetate (PVAc), a key component in adhesives and paints .
    • Zinc acetate (C₄H₆O₄Zn) diverges entirely as a metal coordination compound, exhibiting ionic interactions in aqueous solutions. Its electronic structure has been probed using resonant inelastic X-ray scattering (RIXS), revealing distinct spectral features compared to pure water .

    Substituent Effects on Reactivity

    • The isopropyl and methyl groups on 2-isopropyl-4-methylphenyl acetate likely reduce electrophilic substitution reactivity at the phenyl ring, directing reactions to the acetyloxy group. In contrast, benzilic acid (C₁₄H₁₂O₃) contains two phenyl groups adjacent to a hydroxyl-acetic acid moiety, making it a stronger acid (pKa ~3) and a precursor for anticholinergic drugs .

    Physical and Spectral Properties

    • Crystallinity : 2-Isopropyl-4-methylphenyl acetate’s resolved crystal structure highlights intramolecular hydrogen bonding and packing efficiency, unlike the amorphous nature of PVAc .
    • Electronic Behavior : Zinc acetate’s RIXS spectra show enhanced electronic excitation features compared to water, attributed to Zn²⁺-acetate coordination . Such studies are absent for the aromatic acetate, suggesting opportunities for future spectroscopic characterization.

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